6H-Dibenzo(b,d)pyran-1-ol, 3-(1'-methyloctyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl-
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Overview
Description
6H-Dibenzo(b,d)pyran-1-ol, 3-(1’-methyloctyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl- is a complex organic compound belonging to the class of dibenzopyrans This compound is characterized by its unique structure, which includes a pyran ring fused with two benzene rings and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo(b,d)pyran-1-ol, 3-(1’-methyloctyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl- involves several steps, typically starting with the preparation of the dibenzopyran core. The core is then functionalized with the desired substituents through a series of reactions, including alkylation, reduction, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6H-Dibenzo(b,d)pyran-1-ol, 3-(1’-methyloctyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce fully saturated hydrocarbons.
Scientific Research Applications
6H-Dibenzo(b,d)pyran-1-ol, 3-(1’-methyloctyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as sedative and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Dibenzo(b,d)pyran-1-ol, 3-(1’-methyloctyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its sedative properties may be attributed to its interaction with the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- 1-hydroxy-3-alkyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]pyran-9-ones
- 6a,7,10,10a-Tetrahydro-6,6,9-trimethyl-3-(1-methyl-1-phenylethyl)-6H-dibenzo[b,d]pyran
Uniqueness
6H-Dibenzo(b,d)pyran-1-ol, 3-(1’-methyloctyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl- stands out due to its specific substituents and structural features, which confer unique chemical and biological properties
Properties
CAS No. |
34374-04-4 |
---|---|
Molecular Formula |
C25H38O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
6,6,9-trimethyl-3-nonan-2-yl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H38O2/c1-6-7-8-9-10-11-18(3)19-15-22(26)24-20-14-17(2)12-13-21(20)25(4,5)27-23(24)16-19/h15-18,26H,6-14H2,1-5H3 |
InChI Key |
NBBNVTWUGVPAOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)C1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O |
Origin of Product |
United States |
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